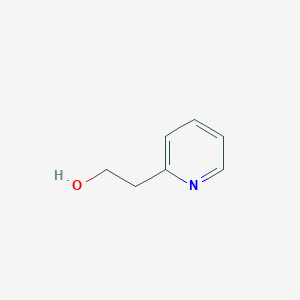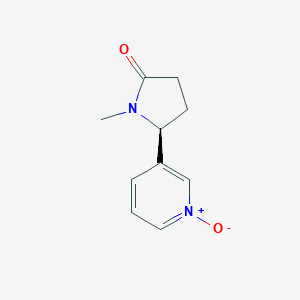
可替宁-N-氧化物
描述
Cotinine-N-oxide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the N-oxidation of cotinine, primarily in the liver. Cotinine-N-oxide is of interest due to its role in nicotine metabolism and its potential implications in various biological processes.
科学研究应用
Cotinine-N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Studies on cotinine-N-oxide help understand the metabolic pathways of nicotine and its impact on human health.
Medicine: Research on cotinine-N-oxide contributes to the development of smoking cessation therapies and the assessment of nicotine exposure.
Industry: It is used in the development of diagnostic tests for nicotine use and exposure.
作用机制
Target of Action
Cotinine-N-oxide, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, influencing a variety of physiological processes.
Mode of Action
Cotinine-N-oxide acts as a weak agonist of nAChRs . It interacts with both nAChRs and non-nAChRs in the nervous system . This interaction leads to neuropharmacological and behavioral effects, contributing to the effects of nicotine .
Biochemical Pathways
The major metabolic pathway of nicotine involves the sequential action of cytochrome CYP2A6 and cytosolic aldehyde oxidase (AO), resulting in the production of cotinine . Cotinine is further metabolized via three major pathways: 3’-oxidation to trans 3’-hydroxycotinine, cotinine N-glucuronidation, and cotinine N-oxidation .
Pharmacokinetics
In humans, an average of 70-80% of absorbed nicotine is converted to cotinine . The half-life of nicotine is longer in individuals with low P450 2A6 activity .
Result of Action
Cotinine-N-oxide has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Action Environment
The action, efficacy, and stability of Cotinine-N-oxide can be influenced by various environmental factors. For instance, the functional activity of CYP2A6, which is involved in the metabolism of nicotine to cotinine, can affect the levels of cotinine-N-oxide . Furthermore, the effects of cotinine-N-oxide can be influenced by the individual’s physiological state and the presence of other substances .
生化分析
Biochemical Properties
Cotinine-N-oxide interacts with various enzymes and proteins. It is primarily metabolized by Cytochrome P450 2A6 (CYP2A6), yielding multiple secondary products such as norcotinine, trans-3′-hydroxycotinine, and associated glucuronosides . The nature of these interactions involves enzymatic reactions that facilitate the metabolism of Cotinine-N-oxide.
Cellular Effects
Cotinine-N-oxide influences various types of cells and cellular processes. It has been shown to facilitate memory, cognition, executive function, and emotional responding in both humans and animals . It also acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Molecular Mechanism
The molecular mechanism of Cotinine-N-oxide involves binding interactions with biomolecules and changes in gene expression. It acts as a weak agonist of nicotinic acetylcholine receptors (nAChRs), which are key players in memory and cognition . The exact mechanism of action of Cotinine-N-oxide at the molecular level is still being elucidated .
Temporal Effects in Laboratory Settings
The effects of Cotinine-N-oxide change over time in laboratory settings. While specific information on its stability and degradation is limited, it has been shown that cotinine, from which Cotinine-N-oxide is derived, has a longer half-life than nicotine . This suggests that Cotinine-N-oxide may also have long-term effects on cellular function.
Metabolic Pathways
Cotinine-N-oxide is involved in several metabolic pathways. It is a product of the metabolism of nicotine, involving enzymes like CYP2A6 . It can also form cotinine-N-glucuronide and cotinine-N-oxide .
Transport and Distribution
Cotinine-N-oxide is transported and distributed within cells and tissues. It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system . No active transport system has been reported for cotinine .
Subcellular Localization
Given its interactions with nAChRs, it is likely that it is localized in areas where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions: Cotinine-N-oxide can be synthesized through the oxidation of cotinine using specific enzymes or chemical oxidants. The primary enzyme involved in this process is cytochrome P450 2A6, which catalyzes the N-oxidation of cotinine. Chemical oxidants such as hydrogen peroxide or peracids can also be used to achieve this transformation under controlled conditions.
Industrial Production Methods: Industrial production of cotinine-N-oxide typically involves the use of biocatalysts, such as liver microsomes or recombinant enzymes, to facilitate the oxidation of cotinine. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization to isolate the desired product.
化学反应分析
Types of Reactions: Cotinine-N-oxide primarily undergoes reduction reactions, where it can be converted back to cotinine. It can also participate in conjugation reactions, forming more polar and water-soluble derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Conjugation: Enzymatic conjugation with glucuronic acid or sulfate groups is facilitated by transferase enzymes.
Major Products:
Reduction: The major product is cotinine.
Conjugation: The major products are cotinine-N-glucuronide and cotinine-N-sulfate.
相似化合物的比较
Cotinine: The parent compound, which is also a metabolite of nicotine.
Nornicotine: Another metabolite of nicotine with similar metabolic pathways.
Nicotine-N-oxide: A direct oxidation product of nicotine.
Comparison: Cotinine-N-oxide is unique in its specific formation through the N-oxidation of cotinine, whereas compounds like nornicotine and nicotine-N-oxide are formed through different metabolic routes. Cotinine-N-oxide’s interaction with nicotinic acetylcholine receptors is also distinct, providing unique insights into nicotine metabolism and its effects on the body.
属性
CAS 编号 |
36508-80-2 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 |
InChI 键 |
CIPULDKLIIVIER-VIFPVBQESA-N |
SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
手性 SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-] |
规范 SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
外观 |
White to Off-White Solid |
熔点 |
116-117°C |
物理描述 |
Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone; (-)-Cotinine N-oxide; 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


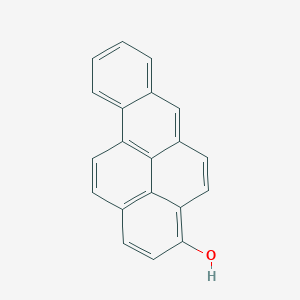
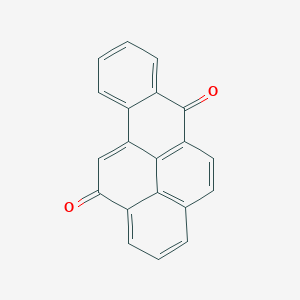
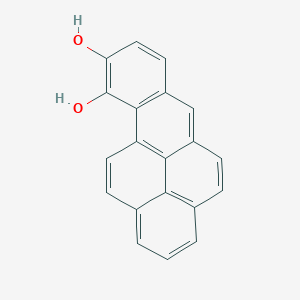
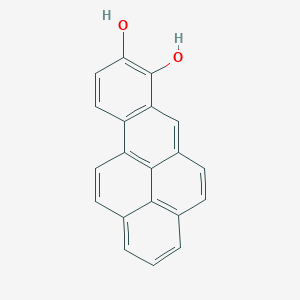
![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
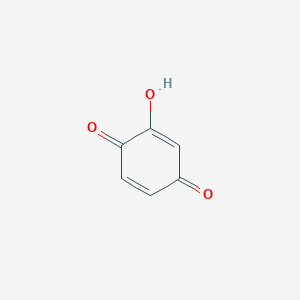

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
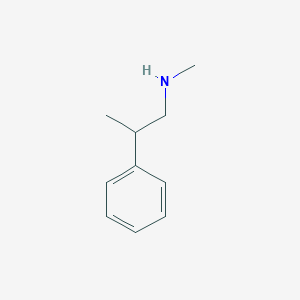
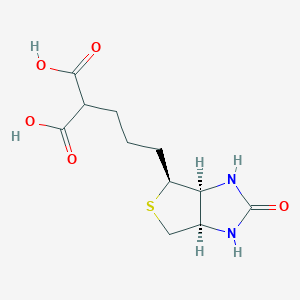
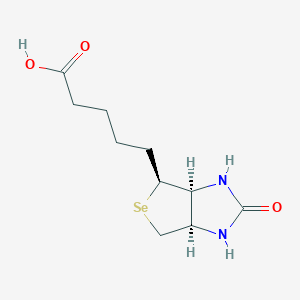
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
